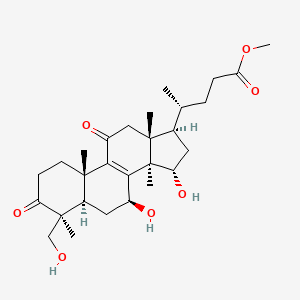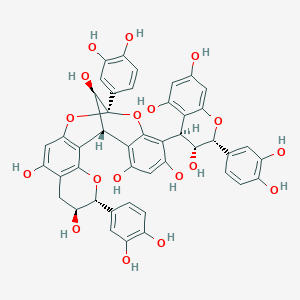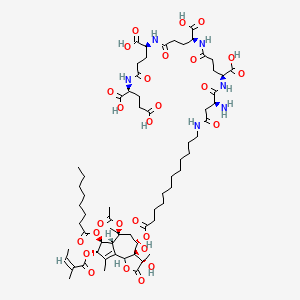![molecular formula C12H8O7 B1649354 2,3,4,6-テトラヒドロキシ-5-オキソ-5H-ベンゾ[7]アヌレン-8-カルボン酸 CAS No. 5146-12-3](/img/structure/B1649354.png)
2,3,4,6-テトラヒドロキシ-5-オキソ-5H-ベンゾ[7]アヌレン-8-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is a complex organic compound with the molecular formula C12H8O7. It is known for its unique structure, which includes multiple hydroxyl groups and a carboxylic acid group attached to a benzo[7]annulene ring system. This compound is also referred to as purpurogallin carboxylic acid .
科学的研究の応用
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo7annulene-8-carboxylic acid, also known as Purpurogallin carboxylic acid, is an oxidation product of gallic acid in fermented tea . It has been found to have anti-cancer activity . The primary targets of this compound are cancer cells, specifically breast (MCF7) and lung (A549) cancer cell lines .
Mode of Action
It has been suggested that it exerts its anti-cancer effects by interacting with the cancer cells and inhibiting their growth .
Result of Action
The result of the action of this compound is the inhibition of growth in breast (MCF7) and lung (A549) cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of these types of cancer.
Action Environment
生化学分析
Biochemical Properties
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain cancer cell lines, such as breast cancer (MCF7) and lung cancer (A549) cells . The compound’s interaction with these cells suggests it may interfere with specific signaling pathways or cellular processes critical for cancer cell survival and proliferation.
Cellular Effects
The effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory effects suggest it may alter the expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes involved in critical cellular processes. The compound’s ability to inhibit cancer cell growth may be due to its interaction with proteins that regulate cell cycle progression and apoptosis . Additionally, it may influence gene expression by modulating transcription factors or signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid have been studied over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Long-term exposure to the compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the oxidation of gallic acid suggests it may influence pathways related to oxidative stress and cellular redox balance . Understanding these interactions is essential for elucidating the compound’s broader metabolic effects.
Transport and Distribution
The transport and distribution of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within tissues may affect its efficacy and potential side effects, emphasizing the need for detailed studies on its pharmacokinetics.
Subcellular Localization
The subcellular localization of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, providing insights into its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid typically involves the oxidation of purpurogallin. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction is carried out under controlled temperature and pH to ensure the selective oxidation of the desired positions on the benzo[7]annulene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming tetrahydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alcohols, and bases for esterification and etherification reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroxy derivatives.
Substitution: Esters and ethers.
類似化合物との比較
Similar Compounds
Purpurogallin: A closely related compound with similar antioxidant properties.
Gallic Acid: Another compound with multiple hydroxyl groups and a carboxylic acid group, known for its antioxidant and anti-inflammatory effects.
Tannic Acid: A polyphenolic compound with multiple hydroxyl groups, used in various industrial and medicinal applications.
Uniqueness
2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid is unique due to its specific ring structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
IUPAC Name |
2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKCCANFAFYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C(=O)C2=C(C(=C1O)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
